6-amino-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one
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Overview
Description
6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex heterocyclic compound that incorporates several functional groups, including an amino group, a thiophene ring, an oxadiazole ring, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the cyclization with an appropriate aldehyde and guanidine to form the dihydropyrimidinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.
Oxadiazole derivatives: Compounds like 3-amino-6-thiophen-2-yl-thieno(2,3-b)pyridine-2-carbonitrile.
Uniqueness
6-AMINO-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H9N5O2S2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-amino-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9N5O2S2/c12-7-4-8(17)14-11(13-7)20-5-9-15-10(16-18-9)6-2-1-3-19-6/h1-4H,5H2,(H3,12,13,14,17) |
InChI Key |
IVNLHDCNNFJKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
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